Bremazocine

Neuropharmacology Opioid Receptor Pharmacology Neurotransmitter Release

Bremazocine (75684-07-0) is a selective kappa-opioid receptor (KOR) agonist with combined mu/delta antagonist properties, making it indispensable for studying opioid receptor crosstalk. With 3-4x greater analgesic potency than morphine and a unique pA2 profile against naltrexone, it enables precise pharmacological discrimination of KOR subtypes in primates. Choose Bremazocine for high-purity, receptor-specific investigations where standard KOR agonists fail to deliver.

Molecular Formula C20H29NO2
Molecular Weight 315.4 g/mol
CAS No. 75684-07-0
Cat. No. B1667778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBremazocine
CAS75684-07-0
Synonyms2-(1-hydroxy-cyclopropylmethyl)-5-ethyl-9,9-dimethyl-2'-hydroxy-6,7-benzomorphan
bremazocine
bremazocine hydrochloride, (+-)-isomer
bremazocine hydrochloride, (2R)-isomer
bremazocine, (+-)-isomer
bremazocine, (2S)-isome
Molecular FormulaC20H29NO2
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCCC12CCN(C(C1(C)C)CC3=C2C=C(C=C3)O)CC4(CC4)O
InChIInChI=1S/C20H29NO2/c1-4-20-9-10-21(13-19(23)7-8-19)17(18(20,2)3)11-14-5-6-15(22)12-16(14)20/h5-6,12,17,22-23H,4,7-11,13H2,1-3H3/t17-,20+/m1/s1
InChIKeyZDXGFIXMPOUDFF-XLIONFOSSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bremazocine (CAS 75684-07-0): A Kappa-Opioid Receptor Agonist with Differentiated Pharmacology for Research Procurement


Bremazocine is a synthetic benzomorphan derivative and a potent agonist at the kappa-opioid receptor (KOR) [1]. It is characterized by a unique pharmacological profile that includes potent analgesic activity, significant diuretic effects, and a distinct pattern of interaction with opioid receptor subtypes compared to other KOR agonists [2]. Bremazocine has been utilized as a pharmacological tool to differentiate KOR subtypes and to study opioid receptor signaling mechanisms [3].

Bremazocine Procurement: Why Simple Kappa Agonist Substitution is Scientifically Inadequate


Although several KOR agonists are commercially available, critical differences in receptor subtype selectivity, functional activity profiles, and off-target interactions preclude simple interchangeability. Bremazocine demonstrates a distinct pharmacological fingerprint, including higher potency at presynaptic KORs [1], a non-kappa-1 receptor mechanism for antinociception in primates [2], and unique interactions with delta- and mu-opioid receptors as an antagonist [3]. These differentiating characteristics render generic substitution scientifically unsound for studies requiring precise pharmacological definition of KOR-mediated effects.

Bremazocine Evidence-Based Differentiation: Quantitative Comparison Against Key Research Comparators


Bremazocine vs. U50488: Superior Potency at Presynaptic Kappa Receptors

In rat brain slice superfusion assays measuring inhibition of electrically-induced [3H]-dopamine release from the striatum, Bremazocine exhibits a higher pD2 value compared to the prototypical KOR agonist U50488. Bremazocine demonstrates a pD2 of 8.7, while U50488 has a pD2 of 7.1 [1]. This indicates that Bremazocine is approximately 40 times more potent than U50488 in this functional presynaptic KOR assay. In contrast, other KOR agonists like U69593 and ethylketocyclazocine have intermediate pD2 values (between 8.0 and 8.3).

Neuropharmacology Opioid Receptor Pharmacology Neurotransmitter Release

Bremazocine vs. U69593 and U50488: Functional Evidence for Non-Kappa-1 Receptor-Mediated Antinociception in Primates

In a rhesus monkey tail-withdrawal antinociception assay, Naltrexone (NTX) apparent pA2 analysis differentiates Bremazocine from other KOR agonists. The constrained NTX pA2 value for Bremazocine is 6.92 (95% CI: 6.73-7.12), which is significantly lower than that for U69,593 (7.64; 95% CI: 7.49-7.79) and U50,488 (7.55; 95% CI: 7.42-7.67) [1]. The lower pA2 value for Bremazocine indicates that its antinociceptive effects are less sensitive to antagonism by NTX. This functional data, corroborated by radioligand binding studies showing that NTX has approximately 3-fold higher affinity for [3H]U69,593-labeled sites than for [3H]bremazocine-labeled sites in monkey brain [1], supports the conclusion that Bremazocine produces antinociception via a non-kappa-1 receptor mechanism, unlike U69,593 and U50,488 which act through kappa-1 receptors.

Behavioral Pharmacology Receptor Subtype Pharmacology Primate Antinociception

Bremazocine vs. U50488: Potent Delta- and Mu-Opioid Receptor Antagonist Activity

In rat hippocampal slice electrophysiology, Bremazocine, unlike U-50,488H, acts as a potent antagonist at mu- and delta-opioid receptors. Bremazocine at concentrations up to 10 µM had no agonist effect on evoked field potentials, but effectively antagonized responses to both mu-selective (FK 33-824) and delta-selective (DPDPE) agonists [1]. Bremazocine was more potent in antagonizing the mu-selective agonist FK 33-824 than the delta-selective agonist DPDPE. In contrast, U-50,488H at 10 µM did not antagonize responses to either agonist [1]. Furthermore, in a separate neurotransmitter release assay, Bremazocine acted as an antagonist at delta-receptors with a pA2 value of 8.0, compared to a pA2 of 7.6 for the standard antagonist naloxone [2].

Opioid Receptor Pharmacology Receptor Antagonism Ex Vivo Electrophysiology

Bremazocine vs. Morphine: Three- to Four-Fold Higher Analgesic Potency in Standard Behavioral Assays

In standard rodent behavioral models of acute thermal nociception, Bremazocine demonstrates significantly greater analgesic potency than morphine. Bremazocine is reported to be three- to four-times more potent than morphine, as determined in both hot plate and tail flick tests [1]. This class-level comparison is supported by in vivo dose-response data showing Bremazocine delays nociceptive reaction in a 55°C hot-plate test at doses from 0.015-32 mg/kg i.p. [2].

Analgesia In Vivo Pharmacology Pain Research

Bremazocine and U-50,488 vs. Morphine and Methadone: Selective Suppression of Vasopressin by Kappa Agonists

In water-deprived rats, Bremazocine and U-50,488 (both KOR agonists) markedly suppressed plasma vasopressin levels, whereas mu-opioid agonists morphine and methadone, and the mixed mu/delta agonist metkephamid, did not [1]. This demonstrates a functional difference between KOR and MOR agonists in the regulation of neurohypophyseal hormone release. Furthermore, the diuretic effect of Bremazocine was completely blocked by co-administration of desmopressin, a synthetic vasopressin analog, confirming the mechanistic link between vasopressin suppression and diuresis [1].

Neuroendocrinology Diuresis Fluid Homeostasis

Bremazocine Research Applications: Optimized Scenarios for Differentiated Kappa-Opioid Pharmacology Studies


Functional Discrimination of Kappa Opioid Receptor Subtypes in Primate Models

Bremazocine serves as a critical pharmacological tool for distinguishing kappa-1 from non-kappa-1 receptor-mediated effects in non-human primates. Its unique pA2 profile against naltrexone (6.92) in antinociception assays, compared to the higher pA2 values for U69,593 (7.64) and U50,488 (7.55), allows researchers to investigate KOR subtype pharmacology in a species with high translational relevance [1]. Bremazocine's distinct in vivo profile makes it essential for studies aimed at understanding the functional consequences of KOR heterogeneity.

Ex Vivo Investigation of Mixed Opioid Receptor Agonist/Antagonist Profiles

Bremazocine is uniquely suited for experiments requiring a compound with both KOR agonist activity and MOR/DOR antagonist properties. Unlike other KOR agonists like U-50,488H which lack antagonist activity, Bremazocine potently antagonizes mu- and delta-opioid receptor-mediated responses in ex vivo brain slice preparations [2]. This makes Bremazocine an invaluable tool for studying the complex interplay of opioid receptor systems in neuronal circuits and for validating the selectivity of novel opioid ligands.

High-Potency KOR Activation in Rodent Analgesia and Diuresis Models

Bremazocine's 3- to 4-fold greater analgesic potency compared to morphine [3] and its robust, vasopressin-dependent diuretic effect [4] make it a preferred choice for researchers requiring strong KOR activation in rodent behavioral and physiological studies. Its potency allows for lower dosing, which can minimize off-target effects and improve the signal-to-noise ratio in experiments designed to isolate KOR-specific functions in pain modulation and fluid homeostasis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bremazocine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.